

# Wee1-IN-3 binding affinity and specificity for Wee1 kinase

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: **Wee1-IN-3**

Cat. No.: S8428636

Get Quote

## Molecular and Biological Profile of Wee1-IN-3

The table below summarizes the known quantitative data and characteristics of **Wee1-IN-3**:

| Property                  | Description                                                                                                                                               |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| IC50 (Wee1)               | < 10 nM [1]                                                                                                                                               |
| Potency Classification    | Potent [1]                                                                                                                                                |
| Primary Biological Effect | Anticancer activities [1]                                                                                                                                 |
| Key Regulatory Role       | Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits CDK1, preventing premature mitotic entry [2]. |
| Therapeutic Rationale     | Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis [2].            |

## Experimental Approaches for Characterization

While specific protocols for **Wee1-IN-3** were not detailed, established methodologies from research on other Wee1 inhibitors provide a framework for its characterization.

| Method                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | Application & Key Steps |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| <b>Kinase Activity Assay</b>   <b>Purpose:</b> Determine inhibitor potency (e.g., IC50). <b>Example Protocol:</b> ADP-Glo kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-14 was characterized with an IC50 of 1.0 nM using this method [1].    <b>Cell-Based Viability/Proliferation Assay</b>   <b>Purpose:</b> Assess anti-cancer activity in cells. <b>Example Protocol:</b> Resazurin-based assays. Measures cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents [3].    <b>Computational Binding Affinity Prediction</b>   <b>Purpose:</b> Rapid, high-precision prediction of binding affinity and selectivity. <b>Example Protocol:</b> Free Energy Perturbation calculations (FEP+). Can predict binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5].    <b>Selectivity Profiling</b>   <b>Purpose:</b> Identify off-target liabilities. <b>Example Protocol:</b> Kinome-wide scanMAX panel. Tests compound activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |                         |

The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a DNA damage context.



[Click to download full resolution via product page](#)

> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.

## Wee1 Inhibitors in Therapeutic Context

Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists key inhibitors for context.

| Inhibitor Name | Other Names      | Highest Development Stage  | Key Notes                                                                                        |
|----------------|------------------|----------------------------|--------------------------------------------------------------------------------------------------|
| Adavosertib    | AZD1775, MK-1775 | Clinical Trials (Phase II) | First highly potent & selective inhibitor; associated with off-target toxicities & activation of |

| Inhibitor Name     | Other Names | Highest Development Stage  | Key Notes                                                                                                |
|--------------------|-------------|----------------------------|----------------------------------------------------------------------------------------------------------|
|                    |             |                            | Integrated Stress Response (ISR) [3] [6] [1].                                                            |
| <b>Azenosertib</b> | ZN-c3       | Clinical Trials (Phase II) | Orally active, selective inhibitor (IC50 = 3.9 nM) [3] [1].                                              |
| <b>SGR-3515</b>    | -           | Clinical Trials (Phase I)  | Development candidate identified via FEP+-guided discovery; differentiated profile from competitors [5]. |
| <b>Wee1-IN-3</b>   | -           | Preclinical Research       | Potent inhibitor (IC50 < 10 nM); anticancer activities observed in preclinical studies [1].              |

A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is **off-target toxicity**, which is partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway [4] [3]. Newer strategies, including the use of **PROTAC-based degraders and molecular glues**, show reduced ISR activation, offering a potential path to improved therapeutic windows [3].

## A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

- **Consult Specialized Databases:** Search commercial chemical and pharmaceutical compound databases like **Schrödinger's LiveDesign** platform [5] or **MedChemExpress** [1], which may hold more detailed data sheets.
- **Review Patent Literature:** The biological data for **Wee1-IN-3** likely originates from a patent. Searching patent databases using the compound name or structure could yield the original source with full experimental details.
- **Explore Related Compounds:** Studying the published data on clinical-stage inhibitors like **Azenosertib (ZN-c3)** or the computational-guided candidate **SGR-3515** can provide valuable benchmarks and methodological insights [5] [1].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Wee1 | Inhibitors [medchemexpress.com]
2. WEE1 Gene [maayanlab.cloud]
3. WEE1 inhibitors synergise with mRNA translation defects ... [nature.com]
4. Harnessing free energy calculations for kinome-wide ... [pmc.ncbi.nlm.nih.gov]
5. High precision, computationally-guided discovery of highly ... [schrodinger.com]
6. WEE1 inhibitor exerts synergistic effect with KRAS G12C ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Wee1-IN-3 binding affinity and specificity for Wee1 kinase].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8428636#wee1-in-3-binding-affinity-and-specificity-for-wee1-kinase>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)